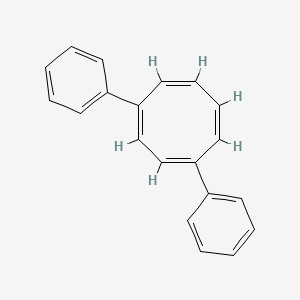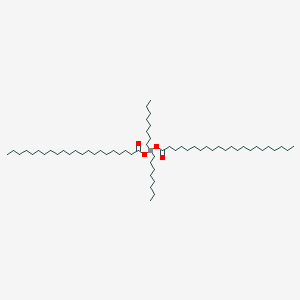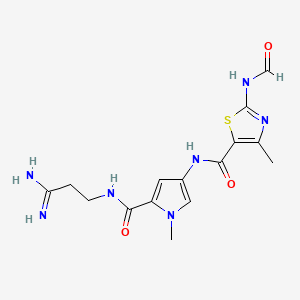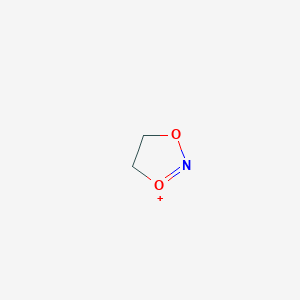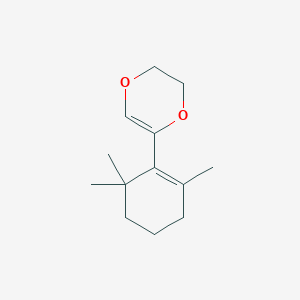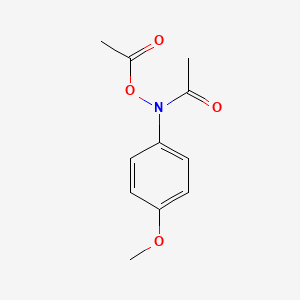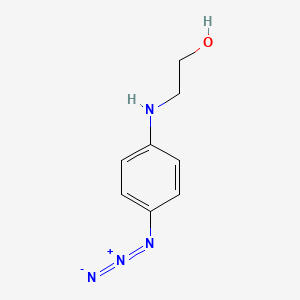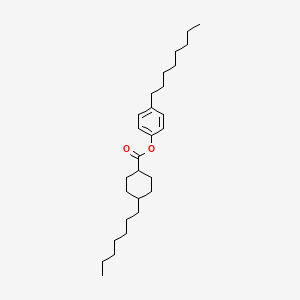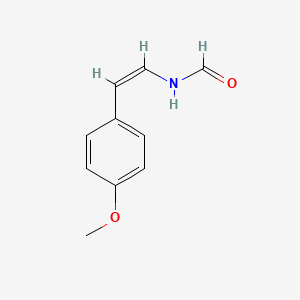
(Z)-N-(4-Methoxystyryl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-Methoxystyryl)formamide is an organic compound characterized by the presence of a formamide group attached to a styryl moiety with a methoxy substituent at the para position. The compound is notable for its Z-configuration, which refers to the specific geometric arrangement of the substituents around the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Methoxystyryl)formamide typically involves the reductive cross-coupling of benzaldehydes. One common method is the MesP(TMS)Li-promoted reductive coupling sequence, which allows for the selective formation of Z-stilbenes under controlled conditions . The reaction conditions, such as the order of addition of the coupling partners, play a crucial role in determining the stereochemical outcome.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
(Z)-N-(4-Methoxystyryl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
(Z)-N-(4-Methoxystyryl)formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereoselective reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Z)-N-(4-Methoxystyryl)formamide involves its interaction with molecular targets through its functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the styryl moiety can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
(E)-N-(4-Methoxystyryl)formamide: The E-isomer of the compound, which has a different geometric arrangement around the double bond.
4-(4-Methoxystyryl)-1-methylpyridinium iodide: A related compound with a pyridinium group instead of a formamide group.
(E)-4-(4-Methoxystyryl)quinoline: Another similar compound with a quinoline moiety.
Uniqueness
(Z)-N-(4-Methoxystyryl)formamide is unique due to its Z-configuration, which can impart distinct chemical and physical properties compared to its E-isomer and other related compounds. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
N-[(Z)-2-(4-methoxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6- |
InChI 键 |
SZCZSKMCTGEJKI-SREVYHEPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\NC=O |
规范 SMILES |
COC1=CC=C(C=C1)C=CNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


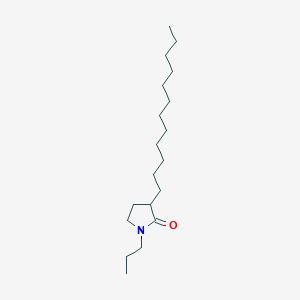
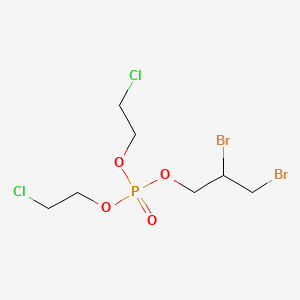

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

